(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid
CAS No.: 1366333-55-2
Cat. No.: VC8235786
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1366333-55-2 |
---|---|
Molecular Formula | C16H23NO5 |
Molecular Weight | 309.36 g/mol |
IUPAC Name | (3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H23NO5/c1-5-21-13-9-7-6-8-11(13)12(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,12H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Standard InChI Key | AQWFWQUVUYQKRQ-GFCCVEGCSA-N |
Isomeric SMILES | CCOC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Formula and Key Identifiers
The compound’s molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol . Key identifiers include:
Property | Value |
---|---|
IUPAC Name | (3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
CAS Number | 1366333-55-2 |
PubChem CID | 28348442 |
MDL Number | MFCD22131322 |
SMILES | CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
InChI Key | AQWFWQUVUYQKRQ-GFCCVEGCSA-N |
The Boc group (-OC(O)C(C)(C)C) serves as a protective moiety for the amino group, preventing undesired side reactions during synthetic processes . The 2-ethoxyphenyl group contributes to the compound’s lipophilicity, influencing its solubility and reactivity .
Synthesis and Characterization
Synthetic Routes
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid typically involves stereoselective methods to preserve the (R)-configuration. A common approach utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and camphorsulfonic acid (CSA) as an organocatalyst to avoid epimerization .
Key Steps:
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Amino Protection: The amino group of (3R)-3-amino-3-(2-ethoxyphenyl)propanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Activation and Coupling: EDC activates the carboxylic acid group, forming an intermediate that reacts with nucleophiles or undergoes further functionalization .
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Purification: Chromatography or recrystallization isolates the product in high purity (>99%) .
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum shows distinct signals for the ethoxy group (δ 1.4 ppm, triplet; δ 4.0 ppm, quartet), Boc group (δ 1.4 ppm, singlet), and aromatic protons (δ 6.8–7.4 ppm) .
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MS: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 310.36 [M+H]⁺ .
Physicochemical Properties
Solubility and Stability
Property | Value |
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Appearance | White to off-white powder |
Melting Point | Not reported (decomposes above 150°C) |
Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Storage Conditions | 4°C under inert atmosphere |
The compound’s low water solubility necessitates the use of polar aprotic solvents for reactions. The Boc group enhances stability against hydrolysis under acidic conditions but is cleavable with trifluoroacetic acid (TFA) .
Applications in Organic Synthesis
Peptide Synthesis
As a Boc-protected amino acid derivative, this compound serves as a building block for peptide chains. Its chiral center ensures the stereochemical integrity of synthesized peptides, critical for biological activity . For example, it has been used in the synthesis of tyrosine kinase inhibitors, where the 2-ethoxyphenyl moiety mimics natural substrate binding.
Drug Intermediate
The compound’s structure is amenable to modifications at the:
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Carboxylic acid group: Esterification or amidation for prodrug development.
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Aromatic ring: Electrophilic substitution to introduce halogens or sulfonates .
Future Directions
Research opportunities include:
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Catalytic asymmetric synthesis to improve enantiomeric excess.
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Biological screening to explore antimicrobial or anticancer properties.
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Formulation studies to enhance aqueous solubility for drug delivery.
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